

Commercial suppliers of 1-(7-Bromoquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(7-Bromoquinolin-3-yl)ethanone

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An In-Depth Technical Guide to **1-(7-Bromoquinolin-3-yl)ethanone** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(7-bromoquinolin-3-yl)ethanone** (CAS No. 1228552-87-1), a key building block in modern medicinal chemistry. We will delve into its commercial availability, quality control standards, practical applications in synthesis, and its role as a strategic intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists who require reliable sourcing and application data for this versatile reagent.

Introduction to 1-(7-Bromoquinolin-3-yl)ethanone

1-(7-Bromoquinolin-3-yl)ethanone is a heterocyclic ketone featuring a quinoline core. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of a bromine atom at the 7-position and an acetyl group at the 3-position provides two orthogonal points for chemical modification. The bromine atom is particularly valuable as it serves as a synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The ketone functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems.

Key Chemical Properties:

- CAS Number: 1228552-87-1[1][2]
- Molecular Formula: C₁₁H₈BrNO[2][3]
- Molecular Weight: 250.09 g/mol [2][3]
- Appearance: Typically a white to light yellow or light brown solid[3][4]
- Storage Conditions: Should be stored sealed in a dry environment at room temperature[1][3]

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is the foundation of successful research and development. **1-(7-Bromoquinolin-3-yl)ethanone** is available from several fine chemical suppliers. When selecting a vendor, researchers should prioritize not just cost, but also documented purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a comparative summary of representative commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the suppliers.

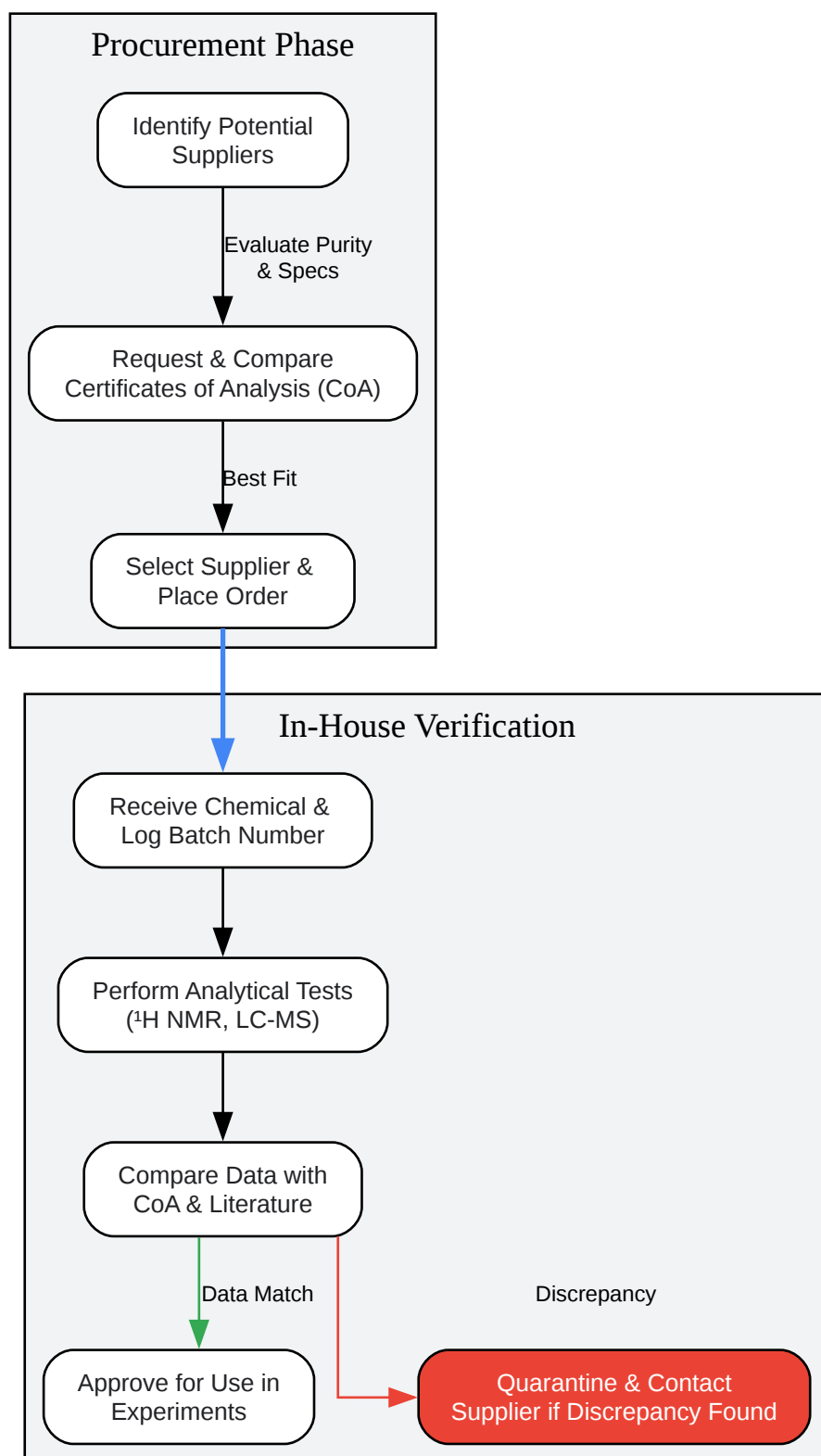
Supplier	Product Number (Example)	Purity/Specific ation	Available Quantities	Notes
BLDpharm	BD00796398	≥98% (or as specified by batch)	mg to multi-gram scale	Often provides online ordering and batch-specific documents. [1]
Suppliers via ChemicalBook	CB93050018 (CBNumber)	Varies by supplier (typically >97%)	mg to kg scale	An aggregator platform that lists multiple international suppliers. [2] [3]
Fluorochem	(Isomer Example F532584)	>98%	mg to gram scale	While this is an isomer, it indicates availability of similar compounds from specialized suppliers. [5]

Expert Insight: For initial small-scale studies, any reputable supplier with a certificate of analysis (CoA) may suffice. For later-stage development or scale-up campaigns, it is critical to engage with suppliers who can demonstrate robust quality control systems and provide detailed batch-specific data (e.g., ¹H NMR, HPLC, Mass Spectrometry) to ensure reproducibility.

Quality Control and In-House Verification

Upon receipt of **1-(7-bromoquinolin-3-yl)ethanone**, it is best practice to perform in-house quality verification, even when a supplier's CoA is provided. This step is crucial for troubleshooting unexpected reaction outcomes.

Workflow for Procurement and Quality Verification



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Caption: Workflow for sourcing and verifying the quality of chemical reagents.

Standard Analytical Protocols

- **^1H NMR Spectroscopy:** This is the most powerful tool for structural confirmation and purity assessment. The spectrum should be consistent with the expected structure. ChemicalBook provides access to reference spectra for comparison.^[6]
 - **Expected Peaks:** Protons on the quinoline core, a singlet for the methyl group of the acetyl function, and aromatic protons in their characteristic regions. The splitting patterns and integration values should match the structure.
- **Mass Spectrometry (MS):** To confirm the molecular weight. For $\text{C}_{11}\text{H}_8\text{BrNO}$, the expected monoisotopic mass is ~ 248.98 g/mol for $[\text{M}]^+$ and ~ 250.98 g/mol for $[\text{M}+\text{H}]^+$, showing a characteristic isotopic pattern for one bromine atom.
- **HPLC/LC-MS:** To assess purity. A high-purity sample should show a single major peak. This technique is more sensitive to non-proton-containing impurities than NMR.

Application in Synthesis: A Suzuki-Miyaura Cross-Coupling Protocol

The bromine atom at the 7-position is ideal for palladium-catalyzed cross-coupling reactions. The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction to synthesize a 7-arylquinoline derivative, a common step in constructing more complex target molecules.^[7]

Objective: To couple **1-(7-bromoquinolin-3-yl)ethanone** with a boronic acid to demonstrate a key synthetic transformation.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Experimental Protocol

- **Reagent Preparation:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1-(7-bromoquinolin-3-yl)ethanone** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

- Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step in the catalytic cycle.
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
 - Causality: Degassing the solvent by bubbling with an inert gas removes dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst. Water is often necessary to dissolve the inorganic base.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-(7-arylquinolin-3-yl)ethanone product.
 - Self-Validation: The final product's identity and purity should be confirmed by ^1H NMR and Mass Spectrometry, which will show the disappearance of the C-Br bond and the appearance of new signals corresponding to the coupled aryl group.

Significance in Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry, and functionalized quinolines like **1-(7-bromoquinolin-3-yl)ethanone** are valuable intermediates. Molecular hybridization, which combines two or more pharmacophores, is a powerful strategy in drug design.^[8] This bromo-ethanone derivative allows for the systematic exploration of chemical space at two distinct positions:

- Position 7 (via the bromine): Used to introduce groups that can modulate pharmacokinetic properties (solubility, metabolism) or target specific pockets in a protein binding site.
- Position 3 (via the ketone): Can be elaborated into more complex side chains or used to form other heterocyclic rings, often crucial for establishing key interactions with biological targets.

This dual functionality makes it a strategic building block for creating libraries of novel compounds for screening against various diseases, from infectious diseases to oncology.[7][8]

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- To cite this document: BenchChem. [Commercial suppliers of 1-(7-Bromoquinolin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2648112#commercial-suppliers-of-1-7-bromoquinolin-3-yl-ethanone]

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